molecular formula C19H26N2O2S B5624174 (1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5624174
M. Wt: 346.5 g/mol
InChI Key: JZOKMZKLJCRRAY-LSDHHAIUSA-N
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Description

(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with a diazabicyclo[3.2.2]nonane core, which is functionalized with a propyl group and a benzothiophene carbonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo[3.2.2]nonane Core: This step involves the cyclization of a suitable diamine precursor under acidic conditions to form the bicyclic core.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Benzothiophene Carbonyl Moiety: This step involves the acylation of the bicyclic core with a benzothiophene carbonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the benzothiophene ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups and stereochemistry.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: shares similarities with other diazabicyclo[3.2.2]nonane derivatives, such as those with different alkyl or aryl substituents.

    Benzothiophene derivatives: Compounds with similar benzothiophene moieties but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-2-9-21-15-8-7-14(18(21)22)11-20(12-15)19(23)17-10-13-5-3-4-6-16(13)24-17/h10,14-15H,2-9,11-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKMZKLJCRRAY-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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